

# Nispomeben in Clinical Development for Neuropathic Pain: A Review of Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nispomeben |           |
| Cat. No.:            | B14078341  | Get Quote |

#### For Immediate Release

This document provides a comprehensive overview of the clinical development of **nispomeben**, a novel, non-opioid analgesic currently under investigation for the treatment of chronic pain associated with diabetic peripheral neuropathy (DPN). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data and experimental protocols from completed and ongoing clinical studies.

#### Introduction

**Nispomeben** (formerly NRD.E1) is an orally active small molecule with a novel mechanism of action that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of painful DPN.[1] Unlike conventional analgesics, **nispomeben** does not interact with opioid receptors.[1] Its therapeutic effect is believed to stem from the inhibition of Lyn kinase phosphorylation, a key enzyme implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in central pain processing.[2]

# **Quantitative Data Summary**

The clinical development of **nispomeben** has progressed through Phase 1, Phase 2a, and is currently in a Phase 2b trial. The treatment durations and dosing regimens from these studies are summarized below.



| Clinical<br>Trial Phase | Study<br>Identifier | Treatment<br>Duration | Dosage(s)                          | Patient<br>Population                                                   | Number of<br>Participants |
|-------------------------|---------------------|-----------------------|------------------------------------|-------------------------------------------------------------------------|---------------------------|
| Phase 1                 | N/A                 | Single Dose           | 300 mg to<br>1200 mg               | Healthy Male<br>Subjects                                                | N/A                       |
| Phase 1                 | N/A                 | 5 consecutive days    | 300 mg once<br>daily               | Healthy Male<br>Subjects                                                | N/A                       |
| Phase 2a                | NCT0234529<br>1     | 3 weeks               | 10 mg, 40<br>mg, and 150<br>mg/day | Patients with moderate to severe Painful Diabetic Peripheral Neuropathy | 88                        |
| Phase 2b                | NCT0548022<br>8     | 12 weeks              | 80 mg once<br>daily                | Adult and elderly patients with Painful Diabetic Peripheral Neuropathy  | 127                       |

# **Experimental Protocols**

Detailed methodologies for the key clinical studies of **nispomeben** are outlined below, based on publicly available information.

#### **Phase 1 Studies**

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **nispomeben** in healthy volunteers.[3][4]

- Single Ascending Dose (SAD) Study:
  - Design: First-in-human, randomized, placebo-controlled.



- Objective: To assess the safety and tolerability of single oral doses of nispomeben.
- Methodology: Healthy male subjects received single oral doses of nispomeben ranging from 300 mg to 1200 mg or a placebo. Pharmacokinetic and safety parameters were monitored.[3][4]
- Multiple Ascending Dose (MAD) Study:
  - Design: Randomized, placebo-controlled.
  - Objective: To evaluate the safety and pharmacokinetics of multiple doses of **nispomeben**.
  - Methodology: Healthy male subjects received 300 mg of nispomeben once daily for five consecutive days or a placebo. Safety assessments and pharmacokinetic profiling were conducted.[3][4]
- Food Interaction Study:
  - Design: Open-label, crossover.
  - Objective: To determine the effect of food on the absorption and pharmacokinetics of nispomeben.
  - Methodology: Healthy male and female subjects received a single dose of nispomeben under fed and fasted conditions.[4]

#### Phase 2a Proof-of-Concept Study

- Design: A randomized, double-blind, placebo-controlled, dose-finding, multi-center study.
- Objective: To assess the efficacy, safety, and dose-response of nispomeben in patients with painful diabetic peripheral neuropathy.
- Methodology: 88 patients with moderate to severe painful DPN were randomized to receive
  one of three daily doses of nispomeben (10 mg, 40 mg, or 150 mg) or a placebo for a
  duration of 3 weeks. The primary efficacy endpoint was the change in pain scores from
  baseline.[2]



## **Phase 2b Clinical Trial (EN21-01)**

- Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]
- Objective: To evaluate the superiority of a once-daily oral dose of 80 mg of **nispomeben** compared to placebo in relieving chronic pain in patients with painful DPN over a 12-week period.[1]
- Methodology: 127 adult and elderly patients with painful DPN were enrolled. The study also assesses the safety, tolerability, pharmacokinetics, and the impact of nispomeben on sleep and quality of life.[1] This trial is funded by the National Institutes of Health (NIH) Helping to End Addiction Long-term® Initiative (HEAL Initiative).[1]

#### **Visualizations**

## **Nispomeben Mechanism of Action**

The following diagram illustrates the proposed signaling pathway for **nispomeben**'s analgesic effect.



Click to download full resolution via product page

Caption: Proposed mechanism of action of **nispomeben** in neuropathic pain.

#### **Nispomeben Clinical Trial Workflow**

The diagram below outlines the general workflow of the Phase 2 clinical trials for **nispomeben**.





Click to download full resolution via product page

Caption: Generalized workflow for **nispomeben** Phase 2 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. News September 2, 2025 | Novaremed [novaremed.com]



- 2. Home | Novaremed [novaremed.com]
- 3. novaremed.com [novaremed.com]
- 4. News June 23, 2022 | Novaremed [novaremed.com]
- To cite this document: BenchChem. [Nispomeben in Clinical Development for Neuropathic Pain: A Review of Treatment Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14078341#nispomeben-treatment-duration-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com